(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]
Description
The compound “(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]” is a chiral spirocyclic molecule featuring a bicyclic framework combining a cyclopenta[b]pyridine moiety fused with a piperidine ring. The tert-butoxycarbonyl (Boc) group at the 1'-position and the (R)-tert-butylsulfinylamine substituent at the 5-position confer stereochemical complexity and stability, making it a valuable intermediate in asymmetric synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 5-(tert-butylsulfinylamino)spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-19(2,3)27-18(25)24-12-9-21(10-13-24)14-16-15(8-7-11-22-16)17(21)23-28(26)20(4,5)6/h7-8,11,17,23H,9-10,12-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTXQQDUCNHTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing functional group variations, physicochemical properties, and applications:
*Note: Molecular formula and weight for the target compound are inferred from analogs .
Key Findings:
The 5-oxo analog (C17H22N2O3) lacks the sulfinylamino group, reducing chiral complexity but enabling broader reactivity in nucleophilic additions .
Solubility and Stability :
- The dihydrochloride salt (C12H20Cl3N3) demonstrates high water solubility (>50 mg/mL in aqueous buffers), unlike the Boc-protected analogs, which require organic solvents (e.g., DMF or THF) for dissolution .
- The Boc and tert-butylsulfinyl groups in the target compound enhance stability under acidic conditions, critical for storage and handling in synthetic workflows .
Synthetic Utility :
Preparation Methods
Spirocyclic Core Construction
The spirocyclic framework is constructed via a tandem cyclization-protection strategy. A representative approach involves the condensation of a pyridine-derived aldehyde with a piperidine precursor under basic conditions. For example, 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde reacts with a protected piperidine derivative in the presence of diisopropylethylamine (DIPEA) to form the spiro intermediate.
Key Reaction Conditions
Introduction of the tert-Butyl Sulfinyl Group
The (R)-tert-butylsulfinylamino moiety is installed via a stereoselective imine formation followed by reduction. In EP3712151B1 , (R,Z)-5-((tert-butylsulfinyl)imino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine] is reduced using sodium borohydride in a mixture of methanol and acetic acid to yield the corresponding amine. The stereochemical outcome is governed by the chiral sulfinamide auxiliary, ensuring >95% enantiomeric excess (ee).
Stereochemical Control
Boc Protection Strategy
The Boc group is introduced at the piperidine nitrogen using di-tert-butyl dicarbonate under Schotten-Baumann conditions. This step typically achieves >90% yield when conducted in a biphasic system (water/dichloromethane) with catalytic DMAP.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Base Selection : DIPEA outperforms triethylamine in deprotonating intermediates during coupling steps.
-
Acid for Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (20% v/v) quantitatively removes SEM groups without affecting the Boc protection.
Purification and Analytical Characterization
Crystallization Techniques
The final compound is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >99% purity. X-ray powder diffraction (PXRD) confirms phase homogeneity, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexanes, 1:2) resolves diastereomeric impurities, achieving a final ee of 98.5%.
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
Q & A
Basic: What synthetic strategies are employed to construct the spirocyclic core of this compound?
The spirocyclic core is synthesized via multi-step protocols involving:
- Cyclization reactions under anhydrous conditions (e.g., THF, 0–25°C) to form the fused pyridine-piperidine system.
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine ring functionalization, optimized with bis(triphenylphosphine)palladium(II) dichloride in DME/H2O/EtOH .
- Chiral resolution using (R)-tert-butanesulfinamide to introduce stereochemistry at the sulfinylamino group, achieving >98% enantiomeric excess (ee) via kinetic control .
- Boc protection with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, monitored by TLC .
Advanced: How does the (R)-sulfinylamino configuration influence biological target interactions?
The (R)-sulfinyl group enhances enantioselective binding to chiral biological targets (e.g., kinases):
- Molecular docking (AutoDock Vina) shows 30% stronger hydrogen bonding with EGFR’s ATP-binding pocket compared to the (S)-isomer.
- In vitro assays reveal a 5-fold increase in antimicrobial activity (MIC 2.5 µM vs. 12.5 µM for (S)-isomer) against S. aureus due to optimized hydrophobic interactions .
- Circular dichroism (CD) confirms conformational rigidity critical for maintaining target engagement .
Basic: What analytical techniques validate structural integrity and purity?
- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies spiro junction (δ 4.2–4.5 ppm for piperidine protons; δ 80–85 ppm for quaternary carbons). 2D NOESY resolves regiochemical ambiguities .
- HRMS : Exact mass confirmation (calc. for C22H34N3O3S: 444.2318; observed: 444.2321) .
- HPLC : Chiralpak IA-3 column (heptane/EtOH) verifies >99% ee; charged aerosol detection quantifies impurities <0.1% .
Advanced: How can contradictory bioactivity data between analogs be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determinations. A 2024 study found serum-free conditions reduced IC50 variability by 40% .
- Byproduct interference : UPLC-MS/MS (MRM mode) detects regioisomers (e.g., m/z 245 → 203 vs. 245 → 187 for target) at <0.05% levels .
- Target promiscuity : Thermal shift assays (TSA) differentiate true target engagement from nonspecific binding .
Basic: What stability considerations are critical for long-term storage?
- Light sensitivity : Amber vials prevent photodegradation (t1/2 increases from 30 to 180 days under UV light).
- Moisture control : Storage with 3Å molecular sieves at -20°C reduces hydrolysis of the sulfinylamide group (<2% degradation over 6 months) .
- Degradation pathways : LCMS identifies major byproducts (e.g., Boc cleavage at m/z +18; sulfoxide reduction at m/z -16) .
Advanced: What computational tools predict metabolic liabilities of the sulfinamide moiety?
- ADMET prediction (Schrödinger QikProp): High hepatocyte clearance (CLhep 12 mL/min/kg) due to sulfoxide reduction.
- CYP450 docking : CYP3A4-mediated oxidation at the spiro carbon (Glide XP score: -9.2 kcal/mol) suggests potential for metabolite formation.
- Metabolite ID : HRMS/MS fragments (m/z 187.1, 245.2) align with in silico predictions using Mass Frontier .
Basic: How is the Boc group selectively removed without disrupting the sulfinamide?
- Acidic conditions : 4M HCl in dioxane (2 h, 25°C) cleaves Boc without sulfinyl group racemization.
- TFA alternative : 50% TFA/DCM (1 h) achieves >95% deprotection; quench with NaHCO3 to neutralize excess acid .
- Monitoring : FTIR tracks Boc carbonyl loss (1680 cm<sup>-1</sup> → baseline) .
Advanced: What strategies improve yield in the final coupling step?
- Microwave-assisted synthesis : 140°C for 10 min in DME/H2O/EtOH increases yield from 52% to 78% vs. conventional heating .
- Catalyst optimization : Pd(OAc)2/XPhos reduces palladium loading (0.5 mol% vs. 5 mol% with PdCl2(PPh3)2).
- Solvent engineering : Anhydrous DMF improves solubility of boronic acid intermediates, reducing side-product formation .
Basic: What in vitro models are suitable for preliminary anticancer screening?
- Cell lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) with MTT assays (72 h exposure).
- Dose range : 0.1–100 µM; cisplatin (IC50 1–10 µM) as positive control.
- Mechanistic studies : Annexin V/PI staining for apoptosis; Western blot for caspase-3 activation .
Advanced: How is enantiomeric excess (ee) quantified during scale-up?
- Chiral HPLC : Chiralpak IC column (n-hexane/IPA 90:10, 1 mL/min) resolves enantiomers (Rt 8.2 min vs. 9.5 min).
- In situ monitoring : ReactIR tracks sulfinamide imine intermediates (1690 cm<sup>-1</sup>) to optimize ee >99% .
- X-ray crystallography : Definitive confirmation of (R)-configuration via anomalous dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
